2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21-17-10-5-11-19(20(17)21)24-23(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-21H,5,10-12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGSZDJNULCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(=O)O)C(C1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[410]heptane-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the bicyclo[41Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[4.1.0]heptane ring system.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature and solvent choice, are tailored to the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic amino acid derivative that has gained attention in various scientific research applications. This article explores its applications, biological activities, and relevant case studies.
Structural Features
The compound features a bicyclo[4.1.0]heptane core structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group, which is significant in peptide synthesis and drug design.
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The ability to protect amino acids during synthesis allows for the construction of complex peptides and proteins. The compound can serve as a building block for synthesizing peptides with specific biological activities.
Research indicates that compounds similar to this one exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly in cancer biology.
- Modulation of Protein Interactions : It can interfere with protein-protein interactions critical for cellular signaling, potentially affecting various biological processes.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against certain bacterial strains, indicating its potential use in developing new antibiotics.
Drug Delivery Systems
Due to its favorable pharmacokinetic properties, research is ongoing into using this compound in drug delivery systems. Its structural characteristics may enhance the delivery of therapeutic agents to target sites within the body.
Anticancer Activity
A study demonstrated that derivatives of bicyclo[4.1.0]heptane structures can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The specific compound's efficacy was evaluated in vitro using various cancer cell lines, showing promising results in reducing cell viability.
Neuroprotective Effects
Investigations into similar compounds revealed their neuroprotective properties in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates, suggesting potential therapeutic applications for neurodegenerative diseases.
Antimicrobial Efficacy
Recent studies highlighted the antimicrobial activity of this compound against Staphylococcus aureus, showcasing a significant reduction in bacterial load when treated with the compound. This finding opens avenues for developing new antimicrobial agents.
| Biological Activity | Mechanism | Study Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Neuroprotection | Reduction of oxidative stress | |
| Antimicrobial | Inhibition of bacterial growth |
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The pathways involved include inhibition of enzymatic activity and alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)propionic acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoic acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Uniqueness
Compared to similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its bicyclo[4.1.0]heptane ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid, often referred to as Fmoc-bicycloheptane derivative, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.
The compound’s molecular formula is with a molar mass of approximately 355.38 g/mol. Its structure includes a bicyclic framework, which is known for imparting unique steric and electronic properties that can influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molar Mass | 355.38 g/mol |
| CAS Number | 1340322-21-5 |
Synthesis
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:
- Formation of Bicyclo[4.1.0]heptane Structure : The bicyclic framework is synthesized through cyclization reactions involving appropriate precursors.
- Fmoc Protection : The amino group is protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group to enhance stability during subsequent reactions.
- Carboxylic Acid Formation : The carboxylic acid functionality is introduced through oxidation or direct functionalization methods.
Antitumor Activity
Recent studies have indicated that compounds with bicyclic structures exhibit promising antitumor properties. In vitro assays demonstrated that Fmoc-bicycloheptane derivatives inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study : A study published in Molecular Cancer Therapeutics showed that an Fmoc-protected bicyclic derivative significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis pathways through caspase activation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In particular, it exhibited notable efficacy against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Research Findings :
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against Staphylococcus aureus were reported to be lower than those of conventional antibiotics, indicating strong antimicrobial potential .
The biological activity of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid may be attributed to its ability to interact with specific cellular targets, including enzymes involved in cell signaling and proliferation pathways.
Proposed Mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
